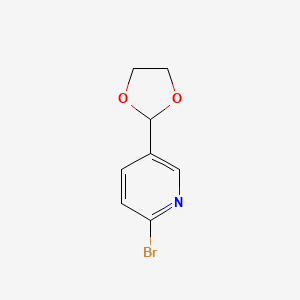

2-Bromo-5-(1,3-dioxolan-2-YL)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-(1,3-dioxolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-7-2-1-6(5-10-7)8-11-3-4-12-8/h1-2,5,8H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBLATTOSKRETAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CN=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594155 | |

| Record name | 2-Bromo-5-(1,3-dioxolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220904-17-6 | |

| Record name | 2-Bromo-5-(1,3-dioxolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

molecular weight and formula of 2-Bromo-5-(1,3-dioxolan-2-yl)pyridine

An In-Depth Technical Guide to 2-Bromo-5-(1,3-dioxolan-2-yl)pyridine

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the synthesis, characterization, and application of this compound. This versatile building block is a key intermediate in the synthesis of complex molecular architectures, particularly within the pharmaceutical industry. Its structure uniquely combines a reactive bromopyridine moiety, ripe for cross-coupling reactions, with a protected aldehyde in the form of a dioxolane ring, enabling sophisticated multi-step synthetic strategies.

Core Physicochemical & Structural Properties

A foundational understanding of a reagent begins with its fundamental properties. This compound is a solid at room temperature, valued for its stability and utility in a range of synthetic transformations.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 220904-17-6 | [1] |

| Molecular Formula | C₈H₈BrNO₂ | [1][2] |

| Molecular Weight | 230.06 g/mol | [1][2] |

| Monoisotopic Mass | 228.97384 Da | [2] |

| Appearance | Solid | [3] |

| Density (Predicted) | 1.593 g/cm³ | [1] |

Synthesis and Purification: A Robust Protocol

The most common and efficient synthesis of this compound involves the protection of the aldehyde functional group of its precursor, 2-bromo-5-formylpyridine, as a cyclic acetal. This reaction is a classic example of equilibrium control, driven to completion by the removal of a water byproduct.

Causality of Experimental Design

The chosen protocol is based on the acid-catalyzed reaction between an aldehyde and a diol to form a five-membered dioxolane ring.[4]

-

Precursor: The synthesis begins with 2-bromo-5-formylpyridine. This precursor can be synthesized from commercially available 2,5-dibromopyridine via a Grignard reaction followed by formylation with N,N-dimethylformamide (DMF).[5]

-

Protecting Agent: Ethylene glycol is used as the diol. It forms a stable 5-membered cyclic acetal (a 1,3-dioxolane), which is sterically compact and highly resistant to a wide range of non-acidic reagents.[6]

-

Catalyst: A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH), is required to protonate the carbonyl oxygen, thereby activating the aldehyde carbon for nucleophilic attack by the hydroxyl groups of ethylene glycol.[7]

-

Equilibrium Control: The reaction is reversible. To drive the reaction towards the acetal product, water must be continuously removed from the reaction mixture. This is effectively achieved by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene or benzene.[6][7]

-

Workup: The reaction is quenched with a weak base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst, preventing unwanted deprotection during purification.

Visualized Synthesis Workflow

Sources

- 1. echemi.com [echemi.com]

- 2. 2-Bromo-6-(1,3-dioxolan-2-yl)pyridine | C8H8BrNO2 | CID 118613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-bromo-5-(2-methyl-1,3-dioxolan-2-yl)pyridine [sigmaaldrich.com]

- 4. m.youtube.com [m.youtube.com]

- 5. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Safe Handling of 2-Bromo-5-(1,3-dioxolan-2-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary & Hazard Profile

2-Bromo-5-(1,3-dioxolan-2-yl)pyridine is a halogenated pyridine derivative commonly used as a building block in pharmaceutical and agrochemical synthesis. While invaluable in research and development, it possesses significant hazards that demand rigorous adherence to safety protocols. The primary risks associated with this compound are acute toxicity if it comes in contact with skin, skin and eye irritation, and potential respiratory irritation .[1][2]

Bottom Line Up Front (BLUF): Treat this compound with extreme caution. Always handle it within a certified chemical fume hood. Full personal protective equipment (PPE) is mandatory to prevent skin and eye contact. Accidental exposure requires immediate and thorough decontamination.

GHS Hazard Classification Summary

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity, Dermal | Category 2 | H310: Fatal in contact with skin | 💀 |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | ❗ |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | ❗ |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | ❗ |

This table synthesizes data from analogous bromopyridine compounds. The GHS classification for this compound itself is not universally established, necessitating a cautious approach based on structurally similar chemicals.[1][2][3]

Chemical Identity and Physicochemical Properties

Understanding the physical properties of a chemical is foundational to its safe manipulation in a laboratory setting.

| Property | Value | Implication for Safe Handling |

| Molecular Formula | C₈H₈BrNO₂[1][4] | --- |

| Molecular Weight | 230.06 g/mol [1][4] | Relevant for accurate weighing and solution preparation. |

| Appearance | Solid | As a solid, the primary exposure risk during handling is the generation of airborne particulates. |

| Solubility | Soluble in water (2.5 g/L for 2-bromopyridine)[5] | Water solubility indicates that aqueous systems can be contaminated and that water is an appropriate first-aid flushing agent.[5] |

Hazard Identification and Toxicological Profile: A Mechanistic Perspective

The hazards of this compound stem from its chemical structure. As a brominated pyridine, it shares toxicological characteristics with other halogenated aromatic heterocycles.

-

Acute Dermal Toxicity: The "Fatal in contact with skin" classification for the parent compound, 2-bromopyridine, is a critical warning.[3][5] Halogenated organic compounds can be readily absorbed through the skin.[6] The pyridine ring itself can exhibit toxicity, and the bromo-substituent can enhance skin penetration and reactivity. The primary mechanism of toxicity likely involves disruption of cellular membranes and covalent modification of essential proteins and enzymes.

-

Skin and Eye Irritation: This compound is a known irritant.[1][2] Contact with skin or eyes can lead to redness, pain, and inflammation.[2][6] The irritation is a result of localized chemical reactions with tissues. Prolonged contact may lead to more severe chemical burns.

-

Respiratory Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory tract, leading to symptoms like coughing and shortness of breath.[1][2][6] This is a common property of reactive organic compounds.

Exposure Controls & Personal Protective Equipment (PPE): A Risk-Based Approach

A multi-layered approach to exposure control is essential. The "Hierarchy of Controls" is the guiding principle, prioritizing the most effective measures.

-

Engineering Controls: The most critical engineering control is the mandatory use of a certified chemical fume hood . This captures airborne particulates at the source, preventing inhalation. An emergency eyewash and shower must be readily accessible, within a 10-second travel distance.[7]

-

Administrative Controls: All personnel must receive documented training on the specific hazards of this compound. Access to the designated work area should be restricted. Never work alone when handling highly toxic materials.

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used diligently.

Mandatory PPE Protocol:

-

Eye Protection: Wear tightly fitting chemical safety goggles. A face shield is also required to protect the entire face.[8]

-

Hand Protection: Use nitrile gloves as a minimum, but it is highly recommended to double-glove. Check the glove manufacturer's compatibility chart. Always inspect gloves for tears or punctures before use.[8]

-

Body Protection: A fully buttoned, long-sleeved lab coat is required. For larger quantities, a chemically resistant apron or suit should be considered.

-

Clothing and Footwear: Wear long pants and closed-toe shoes.

-

Safe Handling, Storage, and Incompatibility: Proactive Risk Mitigation

Step-by-Step Handling Protocol:

-

Preparation: Cordon off the designated work area within the fume hood. Ensure all necessary equipment (spatulas, weigh paper, reaction vessel) is inside the hood.

-

Weighing: Tare the balance with the weigh paper. Carefully transfer the solid using a clean spatula, avoiding any puffing of the powder. Close the primary container immediately after dispensing.

-

Transfer: Gently add the weighed solid to the reaction vessel. If transferring into a solvent, add it slowly to prevent splashing.

-

Post-Handling: Wipe down the spatula and any contaminated surfaces within the hood with a suitable solvent (e.g., ethanol) and dispose of the cleaning materials as hazardous waste.

-

Glove Removal: Remove gloves using the proper technique (without touching the outer surface with bare skin) and dispose of them in the designated hazardous waste container.[8]

-

Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete.[3][9]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8][9]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]

-

The storage area should be clearly labeled with the appropriate hazard warnings.

Accidental Release and Emergency Procedures

Immediate and correct response to an accidental release is critical to minimizing harm.

Personnel Exposure:

-

Skin Contact: Immediately remove all contaminated clothing.[3][9] Flush the affected skin area with copious amounts of water for at least 15 minutes.[7] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if possible.[2] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][10]

Spill Response:

-

Small Spill (inside a fume hood): Absorb the spill with an inert material like vermiculite or sand.[6] Carefully scoop the material into a labeled, sealable container for hazardous waste disposal. Decontaminate the area with an appropriate solvent.

-

Large Spill (or any spill outside a fume hood): Evacuate the immediate area and alert others.[7] Contact your institution's emergency response team. Do not attempt to clean it up yourself unless you are trained and equipped to do so.[7]

Disposal Considerations

All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

-

Collect waste in a clearly labeled, sealed, and compatible container.[7]

-

Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

-

Follow all local, state, and federal regulations for hazardous waste disposal.[2]

References

- Jubilant Ingrevia Limited. (n.d.).

- PubChem. (n.d.). 2-Bromo-6-(1,3-dioxolan-2-yl)pyridine.

- National Oceanic and Atmospheric Administration (NOAA). (n.d.). Nitrapyrin. CAMEO Chemicals.

- Jubilant Ingrevia Limited. (n.d.).

- ECHEMI. (n.d.). This compound.

- International Chemical Safety Cards (ICSC). (n.d.). Pyridine.

- Jubilant Ingrevia Limited. (n.d.).

- Environmental Health and Safety at Providence College. (n.d.). Bromine in orgo lab SOP.

- Washington State University. (n.d.).

- Material Safety D

- Thermo Fisher Scientific. (2025, September 18).

- Fisher Scientific. (2025, December 18).

- Carl ROTH. (n.d.).

- Fisher Scientific. (2025, December 24).

- Fisher Scientific. (2025, December 19).

Sources

- 1. 2-Bromo-6-(1,3-dioxolan-2-yl)pyridine | C8H8BrNO2 | CID 118613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. echemi.com [echemi.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. PYRIDINE [training.itcilo.org]

- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 8. ehs.providence.edu [ehs.providence.edu]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. fishersci.com [fishersci.com]

Technical Guide: 2-Bromo-5-(1,3-dioxolan-2-yl)pyridine

The following is an in-depth technical guide on the physicochemical properties, synthesis, and characterization of 2-Bromo-5-(1,3-dioxolan-2-yl)pyridine .

CAS Registry Number: 205672-24-8 Molecular Formula: C₈H₈BrNO₂ Molecular Weight: 230.06 g/mol

Executive Summary

This compound is a critical heterocyclic building block utilized primarily in medicinal chemistry and drug discovery. Structurally, it consists of a pyridine ring substituted with a bromine atom at the C2 position and a protected aldehyde (ethylene acetal) at the C5 position.

This compound serves as a strategic intermediate for Suzuki-Miyaura cross-coupling reactions , where the C2-bromine undergoes palladium-catalyzed coupling while the C5-acetal remains inert, preserving the latent aldehyde functionality for subsequent transformations. Accurate characterization of its physical properties, particularly its melting point and solubility profile, is essential for process validation and purity assessment.

Physicochemical Profile

The physical state of this compound is influenced significantly by its purity and crystalline form. While the precursor aldehyde (2-bromo-5-formylpyridine) is a well-characterized solid, the acetal derivative exhibits distinct thermal properties.

Melting Point & Physical Data

| Property | Value / Range | Condition / Note |

| Melting Point | 140 – 160 °C | Reported range for solid form [1]. Range width suggests potential decomposition or polymorphism. |

| Appearance | White to off-white solid | Crystalline powder or needles. |

| Boiling Point | N/A (Decomposes) | Acetals are generally thermally unstable at high BP temperatures without vacuum. |

| Density | ~1.59 g/cm³ | Predicted value based on structural packing. |

| Solubility | Soluble | Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF). |

| Insolubility | Insoluble | Water (Hydrophobic character predominates).[1] |

Critical Note on Thermal Data: The reported melting point range (140–160 °C) is relatively broad. In high-purity samples obtained via recrystallization (e.g., from hexanes/EtOAc), the melting point is expected to be sharper. Researchers should prioritize ¹H NMR and HPLC for purity validation over melting point alone.

Synthesis & Manufacturing Workflow

The synthesis of this compound is a classic acid-catalyzed acetalization (protection) of the corresponding aldehyde. This reaction is reversible and requires the continuous removal of water to drive the equilibrium toward the product.

Reaction Protocol

Starting Material: 2-Bromo-5-formylpyridine (6-Bromonicotinaldehyde) [CAS: 149806-06-4] Reagent: Ethylene Glycol (1.2–1.5 equivalents) Catalyst: p-Toluenesulfonic acid (p-TsOH) (Catalytic amount, ~5 mol%) Solvent: Toluene or Benzene (for azeotropic water removal)

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add 2-Bromo-5-formylpyridine and Toluene to the flask. Stir until dissolved.

-

Reagent Addition: Add Ethylene Glycol and p-TsOH.

-

Reflux: Heat the mixture to vigorous reflux (approx. 110–115 °C). Water generated by the reaction will codistill with toluene and collect in the Dean-Stark trap.

-

Monitoring: Continue reflux until water evolution ceases (typically 4–12 hours) or TLC indicates consumption of the aldehyde.

-

Work-up: Cool the mixture to room temperature. Wash the organic layer with saturated NaHCO₃ (to neutralize acid) and brine.

-

Purification: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude solid can be recrystallized from a mixture of Hexanes/Ethyl Acetate to yield pure crystals.

Synthesis Logic Diagram

The following diagram illustrates the process flow and the critical equilibrium shift required for high yield.

Figure 1: Synthetic workflow for the protection of 2-bromo-5-formylpyridine via azeotropic acetalization.

Characterization & Validation

Due to the potential for partial hydrolysis during storage, spectroscopic validation is superior to physical property measurement.

¹H NMR Signature (CDCl₃, 400 MHz)

-

Acetal Methine (–CH–): A distinctive singlet appearing at δ 5.80 – 5.90 ppm . This peak confirms the formation of the dioxolane ring.

-

Dioxolane Methylenes (–O–CH₂–CH₂–O–): A multiplet centered around δ 4.00 – 4.15 ppm (4H).

-

Aromatic Protons:

-

H6 (d, ~8.5 ppm): Doublet, alpha to nitrogen, deshielded.

-

H4 (dd, ~7.8 ppm): Doublet of doublets.

-

H3 (d, ~7.5 ppm): Doublet, ortho to bromine.

-

Stability & Handling

-

Acid Sensitivity: The acetal group is acid-labile . Exposure to aqueous acid (e.g., HCl, dilute H₂SO₄) will hydrolyze the acetal back to the aldehyde. Ensure all glassware for storage is acid-free.

-

Storage: Store in a cool, dry place (2–8 °C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent moisture ingress and slow hydrolysis.

References

-

PubChem. (2024). Compound Summary: this compound.[2][3] National Library of Medicine. Retrieved from [Link]

Sources

Methodological & Application

synthesis of 2-Bromo-5-(1,3-dioxolan-2-yl)pyridine from 6-bromonicotinaldehyde

Executive Summary

This application note details the robust synthesis of 2-Bromo-5-(1,3-dioxolan-2-yl)pyridine (CAS: 34199-87-6) starting from 6-bromonicotinaldehyde (CAS: 149806-06-4). The transformation involves the chemoselective protection of the aldehyde moiety as a cyclic acetal using ethylene glycol.

This protocol is critical for medicinal chemistry workflows where the aldehyde functionality must be masked to survive subsequent organometallic transformations (e.g., Lithiation-Halogen Exchange or Grignard reactions) occurring at the 2-position (or 6-position) of the pyridine ring.

Strategic Context & Nomenclature

Researchers often encounter confusion regarding the nomenclature of substituted pyridines. It is vital to recognize that 6-bromonicotinaldehyde and 6-bromo-3-pyridinecarboxaldehyde refer to the same carbon skeleton as the target 2-bromo-5-substituted system.

-

IUPAC Priority: Pyridine nitrogen is position 1. Substituents are numbered to give the lowest locant set.

-

Equivalence: A pyridine with a bromine adjacent to the nitrogen and an aldehyde at the

-position can be numbered as 6-bromo-3-formyl or 2-bromo-5-formyl. IUPAC preference dictates 2-bromo-5- , which matches the target nomenclature.

Reaction Mechanism & Logic

The synthesis utilizes a classic acid-catalyzed nucleophilic addition of a 1,2-diol (ethylene glycol) to a carbonyl.

Key Mechanistic Features:

-

Activation: The carbonyl oxygen is protonated by the acid catalyst (

-TsOH), increasing electrophilicity. -

Addition: Ethylene glycol attacks the activated carbonyl to form a hemiacetal.

-

Elimination: Protonation of the hemiacetal hydroxyl group leads to the elimination of water, generating a resonance-stabilized oxocarbenium ion.

-

Cyclization: The second hydroxyl group of the glycol attacks the oxocarbenium ion to close the 1,3-dioxolane ring.

Thermodynamic Control: The reaction is an equilibrium process. According to Le Chatelier's principle, continuous removal of water is required to drive the reaction to completion. This is achieved using a Dean-Stark apparatus and an azeotropic solvent (Toluene).

Mechanistic Pathway (Visualization)

Figure 1: Acid-catalyzed acetalization mechanism highlighting the critical water removal step.

Experimental Protocol

Method A: Dean-Stark Azeotropic Distillation (Standard)

This method is preferred for scales >5g due to its robustness and ease of monitoring.

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1] | Mass/Vol (Example) | Role |

| 6-Bromonicotinaldehyde | 186.01 | 1.0 | 50.0 g | Limiting Reagent |

| Ethylene Glycol | 62.07 | 2.5 | 41.7 g (37.5 mL) | Nucleophile |

| 190.22 | 0.05 | 2.55 g | Catalyst | |

| Toluene | 92.14 | N/A | 500 mL (10V) | Solvent/Azeotrope |

| Sat. NaHCO | N/A | N/A | 200 mL | Quench Base |

Step-by-Step Procedure

-

Setup: Equip a 1L Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

-

Charging: Add 6-bromonicotinaldehyde (50.0 g), ethylene glycol (41.7 g), and

-TsOH -

Solvent: Add Toluene (500 mL). Note: Benzene can be used but Toluene is safer and has a higher boiling point (

C), which accelerates the reaction. -

Reflux: Heat the mixture to vigorous reflux. Ensure the condensate is actively dripping into the Dean-Stark trap.

-

Water Removal: Monitor the collection of water in the trap. The theoretical water yield is ~4.8 mL. Continue reflux until water evolution ceases (typically 4–16 hours).

-

IPC (In-Process Control): Check TLC (20% EtOAc in Hexanes). The aldehyde spot (

) should disappear, replaced by the acetal spot (

-

-

Quench: Cool the reaction mixture to room temperature (

C). Pour the mixture slowly into a separating funnel containing Saturated NaHCO-

Critical: The basic wash neutralizes the acid catalyst. Failure to neutralize prior to concentration can lead to hydrolysis of the acetal back to the aldehyde due to trace moisture.

-

-

Extraction: Shake well and separate the layers. Extract the aqueous layer once with Toluene (100 mL) or EtOAc (100 mL).

-

Drying: Combine organic layers, wash with Brine (100 mL), and dry over anhydrous Na

SO -

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotavap) at

C. -

Purification: The resulting oil often solidifies upon standing or cooling. If high purity is required, recrystallize from Hexanes/EtOAc or perform vacuum distillation (bp ~130-140°C @ 1 mmHg).

Workflow Diagram

Figure 2: Operational workflow for the Dean-Stark protection protocol.

Analytical Data & QC

To validate the synthesis, look for the following characteristic signals:

-

H NMR (CDCl

-

Acetal Methine: A distinctive singlet at

ppm (1H, s). This replaces the aldehyde proton signal ( -

Dioxolane Ring: A multiplet at

ppm (4H, m) corresponding to the ethylene bridge ( -

Aromatic Region: Three protons corresponding to the pyridine ring. The shift of the proton at C6 (adjacent to the acetal) will move slightly upfield compared to the aldehyde precursor due to the loss of the electron-withdrawing carbonyl.

-

-

Physical State:

-

Typically a white to off-white solid or a viscous pale yellow oil that crystallizes.

-

Melting Point:

C (varies by purity).

-

Troubleshooting & Safety

Common Issues

-

Incomplete Reaction: If the reaction stalls, add fresh toluene to the trap (removing the water-saturated toluene) or add an additional 0.05 eq of

-TsOH. -

Product Hydrolysis: If the product reverts to aldehyde during storage, it indicates residual acid. Ensure the NaHCO

wash is thorough. Store the product over a few pellets of solid KOH or in a desiccator if long-term storage is needed. -

Pyridine Salt Formation: The pyridine nitrogen is basic. If a large amount of precipitate forms immediately upon adding acid, it is the pyridinium salt. This usually dissolves at reflux temperature. If not, slight excess of acid ensures the catalytic cycle continues.

Safety (E-E-A-T)

-

6-Bromonicotinaldehyde: Irritant. Handle in a fume hood.

-

Toluene: Flammable and reprotoxic. Avoid inhalation.

-

p-TsOH: Corrosive. Causes severe skin burns.

References

-

PrepChem. "Synthesis of 2-bromo-4-(1,3-dioxolan-2-yl)pyridine."[2] (Protocol adapted for 2,5-isomer). [Link]

-

PubChem. "2-Bromo-6-(1,3-dioxolan-2-yl)pyridine (Compound)."[3] National Library of Medicine. [Link]

- Greene, T. W., & Wuts, P. G. M. "Protection for the Carbonyl Group." Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

-

SynArchive. "Protection of Aldehyde, Ketone by Acetal."[4] [Link]

Sources

Application Notes and Protocols for Suzuki-Miyaura Coupling: Synthesis of Arylated Pyridines Using 2-Bromo-5-(1,3-dioxolan-2-yl)pyridine

Abstract

This comprehensive guide provides detailed application notes and a robust experimental protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 2-Bromo-5-(1,3-dioxolan-2-yl)pyridine as a key building block. This reaction is a cornerstone for the synthesis of functionalized 2-arylpyridines, a scaffold of paramount importance in medicinal chemistry and drug discovery. We will delve into the mechanistic underpinnings of the catalytic cycle, offer a step-by-step methodology optimized for this specific substrate, present data in a structured format, and provide expert insights into troubleshooting and safety. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful C-C bond-forming reaction.

Introduction: The Strategic Importance of Arylated Pyridines

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a significant number of FDA-approved drugs.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a highly sought-after component in the design of novel therapeutics.[2][3] The introduction of aryl substituents onto the pyridine core via methods like the Suzuki-Miyaura coupling allows for the systematic exploration of chemical space, enabling the fine-tuning of a compound's pharmacological profile.[4][5]

The subject of this guide, this compound, is a particularly valuable starting material. The bromo-substituent at the 2-position serves as an efficient handle for palladium-catalyzed cross-coupling. The acetal protecting group at the 5-position masks a formyl group, which can be readily deprotected post-coupling to provide a reactive aldehyde for further synthetic transformations, thus expanding the molecular diversity of the resulting products.

The Suzuki-Miyaura reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has become one of the most powerful and widely used methods for the formation of carbon-carbon bonds due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents.[6][7][8]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[9] Understanding this mechanism is crucial for rational troubleshooting and optimization. The cycle is generally accepted to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]

// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; PdII_ArylHalide [label="Ar-Pd(II)L2-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; PdII_Diaryl [label="Ar-Pd(II)L2-Ar'", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> PdII_ArylHalide; PdII_ArylHalide -> Transmetalation [label="Ar'-B(OR)2\nBase"]; Transmetalation -> PdII_Diaryl; PdII_Diaryl -> RedElim; RedElim -> Pd0 [label="Ar-Ar'"]; }

Figure 1: The Suzuki-Miyaura Catalytic Cycle

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond (C-Br in our case) of the this compound. This step forms a square planar Pd(II) intermediate.[6][9] The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the phosphine ligands.[9][11]

-

Transmetalation: This is a critical, and often rate-determining, step where the organic group from the organoboron species (the arylboronic acid) is transferred to the palladium center.[10] This process requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which then facilitates the transfer of the aryl group to the palladium, displacing the halide.[12][13][14] The choice of base and solvent system is therefore paramount for an efficient reaction.[10]

-

Reductive Elimination: The final step involves the formation of the new C-C bond as the two organic fragments (the pyridine and the aryl group) are eliminated from the palladium center.[6][9] This regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle. Bulky, electron-rich ligands on the palladium catalyst often promote this step.[15]

Experimental Protocol

This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

-

SPhos (4-10 mol%)

-

Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2-3 equiv)

-

1,4-Dioxane (or Toluene)

-

Water

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Condenser (if using a Schlenk flask)

-

Standard laboratory glassware for workup and purification

-

Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Step-by-Step Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (K₂CO₃ or K₃PO₄, 2-3 equiv), Palladium(II) acetate (0.02-0.05 equiv), and SPhos (0.04-0.10 equiv).

-

Inert Atmosphere: Seal the flask/vial and evacuate and backfill with an inert gas (Nitrogen or Argon) three to five times. This is a critical step as oxygen can deactivate the Pd(0) catalyst.[16]

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The solvent mixture should be thoroughly sparged with an inert gas for 15-30 minutes prior to use.[16]

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-5-(1,3-dioxolan-2-yl)pyridine.

Data Presentation and Parameter Optimization

The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters. Below is a table summarizing key variables and their typical ranges for this specific transformation.

| Parameter | Recommended Range | Rationale & Expert Notes |

| Arylboronic Acid | 1.2 - 1.5 equivalents | A slight excess is used to drive the reaction to completion. Purity is critical, as boronic acids can dehydrate to form boroxines.[6] |

| Palladium Source | Pd(OAc)₂ (2-5 mol%) | A common and effective precatalyst. Other sources like Pd₂(dba)₃ or pre-formed Pd(0) catalysts can also be used.[16] |

| Ligand | SPhos (4-10 mol%) | SPhos is a bulky, electron-rich biaryl phosphine ligand known to be highly effective for coupling of heteroaryl chlorides and bromides.[15] Other ligands like XPhos or RuPhos may also be effective. |

| Base | K₂CO₃ or K₃PO₄ (2-3 equiv) | The choice of base is crucial for activating the boronic acid.[10] K₃PO₄ is often more effective for less reactive substrates. Inorganic bases are generally preferred for their ease of removal.[17] |

| Solvent System | Dioxane/Water (4:1 to 10:1) | The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[6] Toluene can be used as an alternative to dioxane. |

| Temperature | 80 - 100 °C | Most Suzuki couplings require heating to proceed at a reasonable rate.[16] However, excessive heat can lead to catalyst decomposition. |

| Degassing | Mandatory | Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation and homocoupling side reactions.[16][18] |

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst; Poor quality reagents; Insufficient degassing; Incorrect base or solvent. | Use a fresh palladium source and ligand. Ensure boronic acid is pure. Thoroughly degas all solvents.[16] Screen different bases (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃). |

| Homocoupling of Boronic Acid | Presence of oxygen; Inefficient oxidative addition. | Improve degassing technique (use freeze-pump-thaw cycles for sensitive reactions).[16] Ensure an appropriate ligand-to-palladium ratio.[16] |

| Protodeborylation | Presence of excess water or base; Prolonged reaction time at high temperature. | Use anhydrous solvents if possible (with a base like KF). Reduce reaction time and temperature once the starting material is consumed.[18] |

| Formation of Palladium Black | Catalyst decomposition. | Ensure adequate ligand is present to stabilize the palladium nanoparticles.[19] Avoid excessively high temperatures.[16] |

Safety Considerations

-

Reagents: Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood. Boronic acids can be irritants. Consult the Safety Data Sheet (SDS) for all chemicals used.

-

Solvents: 1,4-Dioxane is a potential carcinogen and can form explosive peroxides. Use with caution and ensure proper storage and handling.

-

Reaction Conditions: Some Suzuki-Miyaura reactions can be exothermic, especially on a larger scale.[20][21][22] Monitor the reaction temperature, particularly during the initial heating phase. For scale-up, consider adding the catalyst at the reaction temperature to control any potential exotherm.

-

Workup: Always perform extractions in a fume hood and be aware of potential pressure buildup.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective and versatile method for the synthesis of 2-aryl-5-formylpyridine precursors. These compounds are valuable building blocks in drug discovery, offering a gateway to a diverse range of potential therapeutic agents.[1][23] By understanding the underlying mechanism and carefully optimizing the reaction parameters as outlined in this guide, researchers can reliably and efficiently generate libraries of these important molecules for further investigation.

References

- Cenini, S., & Ciani, G. (2010). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Inorganica Chimica Acta.

- Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.

- TCI Chemicals. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides.

- BenchChem. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.

- Fiorin, V., & Faza, O. N. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed.

- Garg, N. K. (2017).

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

- Organic Chemistry Portal. Suzuki Coupling.

- Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.

- Various Authors. (2020). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Journal of Organometallic Chemistry.

- BenchChem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.

- Chemistry LibreTexts. Suzuki-Miyaura Coupling.

- Organic Syntheses. 3-pyridylboronic acid.

- Deagostino, A., & Prandi, C. (2005). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry.

- Hein, J. E. (2021). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of British Columbia.

- Life Chemicals. (2021). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry.

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.

- ResearchGate. (2017). Suzuki Cross Coupling Reaction-A Review.

- Cárdenas, D. J. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules.

- Sigma-Aldrich. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.

- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

- IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.

- Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling.

- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.

- ResearchGate. Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species.

- Taylor & Francis Online. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.

- ACS GCI Pharmaceutical Roundtable. Suzuki-Miyaura Reagent Guides.

- Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.

- ResearchGate. Pyridones in drug discovery: Recent advances.

- ACS Publications. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development.

- BenchChem. Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.

- PrepChem.com. Synthesis of 2-bromo-4-(1,3-dioxolan-2-yl)pyridine.

- ACS Publications. Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species.

- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.

- ResearchGate. (2021).

- ECHEMI. This compound.

- BenchChem. Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands.

- ACS Publications. (2021). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development.

- The Royal Society of Chemistry. (2015).

- Google Patents. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.

- Supporting Information.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. tandfonline.com [tandfonline.com]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]

- 18. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 19. reddit.com [reddit.com]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

Application Note: Strategic Deprotection of 2-Bromo-5-(1,3-dioxolan-2-yl)pyridine to Afford 6-Bromopyridine-3-carbaldehyde

Abstract

This application note provides a comprehensive guide for the selective deprotection of the 1,3-dioxolane group in 2-Bromo-5-(1,3-dioxolan-2-yl)pyridine to yield the valuable synthetic intermediate, 6-bromopyridine-3-carbaldehyde. We will delve into the mechanistic underpinnings of acid-catalyzed hydrolysis, present detailed, field-tested protocols, and offer critical insights into reaction monitoring, work-up procedures, and purification strategies. The methodologies described herein are designed to ensure high yield and purity, catering to the stringent requirements of researchers and professionals in drug development and organic synthesis.

Introduction

The 1,3-dioxolane group serves as a robust and versatile protecting group for aldehydes and ketones, demonstrating stability towards a wide array of nucleophiles and bases.[1][2] Its removal, typically under acidic conditions, is a crucial step in many multi-step synthetic pathways. The target molecule of this guide, this compound, is a key precursor for the synthesis of various biologically active compounds, where the unmasking of the aldehyde functionality is a pivotal transformation. The resulting product, 6-bromopyridine-3-carbaldehyde, is a versatile building block in medicinal chemistry.[3][4]

This document provides a detailed exposition of the deprotection process, emphasizing the chemical rationale behind the chosen experimental parameters. The stability of the bromopyridine scaffold under acidic conditions is a key consideration that will be addressed to mitigate potential side reactions.[5][6][7]

Mechanistic Overview: Acid-Catalyzed Acetal Hydrolysis

The deprotection of the 1,3-dioxolane is most commonly achieved through acid-catalyzed hydrolysis.[8][9] The generally accepted mechanism proceeds through the following key steps:

-

Protonation: The reaction is initiated by the protonation of one of the oxygen atoms of the dioxolane ring by an acid catalyst (e.g., H₃O⁺).

-

Ring Opening: The protonated dioxolane undergoes ring opening to form a resonance-stabilized oxocarbenium ion and ethylene glycol.

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the carbocation.

-

Deprotonation and Aldehyde Formation: Subsequent deprotonation steps lead to the formation of a hemiacetal, which is in equilibrium with the desired aldehyde and ethylene glycol.

The equilibrium is driven towards the product side by the presence of a large excess of water.

Experimental Protocols

This section outlines two reliable protocols for the deprotection of this compound. The choice between them may depend on the scale of the reaction and the desired reaction time.

Protocol 1: Aqueous Hydrochloric Acid

This is a standard and cost-effective method for acetal deprotection.

Materials:

-

This compound

-

Acetone

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware and magnetic stirrer

Workflow Diagram:

Caption: Workflow for the deprotection of this compound.

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in acetone (10 mL per gram of starting material).

-

To the stirring solution, add 1 M aqueous HCl (5.0 eq) dropwise at room temperature.

-

Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent system). The starting material is less polar than the product aldehyde.

-

Upon completion (typically 2-4 hours), carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases (pH ~7-8).

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude 6-bromopyridine-3-carbaldehyde.

-

If necessary, purify the crude product by flash column chromatography on silica gel.

Protocol 2: p-Toluenesulfonic Acid in Acetone/Water

This method utilizes a milder solid acid catalyst, which can be advantageous for sensitive substrates.[10]

Materials:

-

This compound

-

Acetone

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Dissolve this compound (1.0 eq) in a 9:1 mixture of acetone and water (10 mL per gram of starting material).

-

Add a catalytic amount of p-TsOH·H₂O (0.1 eq).

-

Stir the mixture at room temperature or with gentle heating (40-50 °C) to expedite the reaction. Monitor the progress by TLC.

-

Once the reaction is complete, neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution to yield the desired product.

Data Presentation and Interpretation

Table 1: Comparison of Deprotection Protocols

| Parameter | Protocol 1 (HCl) | Protocol 2 (p-TsOH) |

| Acid | 1 M Hydrochloric Acid | p-Toluenesulfonic acid |

| Solvent | Acetone/Water | Acetone/Water |

| Temperature | Room Temperature | Room Temp. to 50 °C |

| Reaction Time | 2-4 hours | 3-6 hours |

| Work-up | Neutralization, Extraction | Neutralization, Extraction |

| Typical Yield | >90% | >85% |

| Notes | Faster reaction, readily available reagents. | Milder conditions, suitable for acid-sensitive substrates. |

Expected Analytical Data for 6-Bromopyridine-3-carbaldehyde:

-

Appearance: Off-white to pale yellow solid.

-

Melting Point: 104-110 °C.

-

¹H NMR (CDCl₃, 400 MHz): δ 10.05 (s, 1H, -CHO), 8.85 (d, J=2.0 Hz, 1H, Ar-H), 8.10 (dd, J=8.0, 2.0 Hz, 1H, Ar-H), 7.80 (d, J=8.0 Hz, 1H, Ar-H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 189.9, 153.2, 145.0, 140.1, 131.8, 128.9.

Troubleshooting and Key Considerations

-

Incomplete Reaction: If the reaction stalls, gentle heating (40-50 °C) can be applied. For the HCl protocol, adding a small amount of additional acid may also drive the reaction to completion.

-

Side Reactions: The 2-bromopyridine moiety is generally stable under these mild acidic conditions.[5][6] However, prolonged exposure to strong acids or high temperatures should be avoided to prevent potential decomposition.

-

Purification: The product, 6-bromopyridine-3-carbaldehyde, is a solid and can often be isolated in high purity after the work-up. If TLC indicates the presence of impurities, column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) is recommended.

Conclusion

The deprotection of this compound is a straightforward yet critical transformation in organic synthesis. The protocols detailed in this application note, utilizing either hydrochloric acid or p-toluenesulfonic acid, provide reliable and high-yielding methods to obtain 6-bromopyridine-3-carbaldehyde. Careful monitoring of the reaction and appropriate work-up are paramount to achieving the desired product in high purity.

References

-

Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

-

Scribd. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

-

SciELO. (2020). Novel Greener Microwave-Assisted Deprotection Methodology for the 1,3-Dioxolane Ketal of Isatin Using Calix[n]arenes. Retrieved from [Link]

-

ResearchGate. (2019). How to perform a boc deprotection in a molecule with a 1,3 dioxolane, without deprotecting the latter?. Retrieved from [Link]

-

Journal of the American Chemical Society. (1962). The Relative Ease of Reductive Cleavage of 1,3-Dioxolanes and 1,3-Dioxanes in Ether Solution by LiAlH4–AlCl3. Retrieved from [Link]

- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.

-

ResearchGate. (n.d.). Deprotection of 1,3-dioxolane 4 resulting in bis-aldehyde 5. Retrieved from [Link]

-

ResearchGate. (2002). A Facile Preparation of Pyridine- and Quinoline-Carboxaldehydes by Palladium Catalysed Carbonylation. Retrieved from [Link]

-

Patsnap. (2010). Preparation method of 2-pyridine carboxaldehyde. Retrieved from [Link]

-

MDPI. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Retrieved from [Link]

-

Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. Retrieved from [Link]

-

PharmaCompass. (n.d.). 6-Bromopyridine-3-carboxaldehyde; 6-Bromonicotinaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 6-Bromo-2-formyl-pyridine. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Bromopyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-6-(1,3-dioxolan-2-yl)pyridine. Retrieved from [Link]

Sources

- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 2. scribd.com [scribd.com]

- 3. 6-Bromopyridine-3-carboxaldehyde; 6-Bromonicotinaldehyde | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. 3-Pyridinecarboxaldehyde, 6-bromo- | CymitQuimica [cymitquimica.com]

- 5. 2-Bromopyridine | 109-04-6 [chemicalbook.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. chempanda.com [chempanda.com]

- 8. scielo.br [scielo.br]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for 2-Bromo-5-(1,3-dioxolan-2-yl)pyridine: A Versatile Building Block in Synthetic Chemistry

Introduction: The Strategic Advantage of a Bifunctional Pyridine Scaffold

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and materials science, prized for its unique electronic properties and ability to participate in hydrogen bonding.[1][2][3] Consequently, the development of functionalized pyridine building blocks that enable rapid and convergent synthesis is a cornerstone of modern medicinal and process chemistry.[4][5] 2-Bromo-5-(1,3-dioxolan-2-yl)pyridine emerges as a particularly strategic reagent in this context. Its design incorporates two key, orthogonally reactive functional groups:

-

A 2-bromo substituent , which serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions and metal-halogen exchange, enabling the introduction of diverse carbon and nitrogen-based substituents.

-

A 5-(1,3-dioxolane) moiety , which acts as a stable protecting group for a formyl (aldehyde) functionality.[6][7] This latent aldehyde can be unmasked in a subsequent step, providing a secondary site for derivatization through reactions like reductive amination, Wittig olefination, or condensation chemistry.

This application note provides an in-depth guide to the strategic application of this compound, complete with detailed protocols for its most critical transformations, insights into reaction mechanisms, and best practices for its use in complex molecule synthesis.

Chemical Properties and Handling

A foundational understanding of the physicochemical properties of this compound is essential for its effective use.

| Property | Value |

| CAS Number | 220904-17-6[8] |

| Molecular Formula | C₈H₈BrNO₂[8] |

| Molecular Weight | 230.06 g/mol [8] |

| Appearance | Off-white to light yellow solid |

| Solubility | Soluble in common organic solvents (DCM, THF, Dioxane, DMF, Toluene) |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |

Visualization of Synthetic Potential

The true power of this building block lies in the differential reactivity of its two key functional groups, enabling sequential and controlled modifications.

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 2-(4-Methoxyphenyl)-5-(1,3-dioxolan-2-yl)pyridine

This protocol provides a robust starting point for coupling with various arylboronic acids and may be optimized for specific substrates.

Materials:

| Reagent | M.W. | Amount (1.0 mmol scale) | Moles | Equiv. |

| This compound | 230.06 | 230 mg | 1.0 mmol | 1.0 |

| 4-Methoxyphenylboronic acid | 151.96 | 182 mg | 1.2 mmol | 1.2 |

| Pd(PPh₃)₄ | 1155.56 | 35 mg | 0.03 mmol | 0.03 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 276 mg | 2.0 mmol | 2.0 |

| 1,4-Dioxane | - | 4.0 mL | - | - |

| Water | - | 1.0 mL | - | - |

Step-by-Step Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (230 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), potassium carbonate (276 mg, 2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).

-

Solvent Addition: Add degassed 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) to the flask. The solvent mixture should be sparged with an inert gas for at least 15-20 minutes prior to use to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the reaction mixture to 90-95 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Causality and Insights:

-

The Base: The base (K₂CO₃) is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step in the catalytic cycle. [9][10]* The Catalyst: Pd(PPh₃)₄ is a reliable Pd(0) source. For more challenging couplings, other catalyst systems like Pd(dppf)Cl₂ or combinations of a palladium source (e.g., Pd₂(dba)₃) with a bulky phosphine ligand (e.g., SPhos, XPhos) may offer improved yields.

-

Solvent System: The dioxane/water system is effective for dissolving both the organic substrates and the inorganic base, creating a homogenous environment for the reaction to proceed efficiently. [11]

Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, providing access to a vast array of N-aryl and N-heteroaryl amines. [12]The synthesis of 2-aminopyridine derivatives is of high interest in medicinal chemistry. [13]Special considerations, such as the use of appropriate ligands, are necessary to overcome potential catalyst inhibition by the pyridine nitrogen. [13][14]

Caption: General scheme for the Buchwald-Hartwig amination reaction.

Protocol: Synthesis of N-Benzyl-5-(1,3-dioxolan-2-yl)pyridin-2-amine

Materials:

| Reagent | M.W. | Amount (1.0 mmol scale) | Moles | Equiv. |

| This compound | 230.06 | 230 mg | 1.0 mmol | 1.0 |

| Benzylamine | 107.15 | 129 mg (131 µL) | 1.2 mmol | 1.2 |

| Pd₂(dba)₃ | 915.72 | 23 mg | 0.025 mmol | 0.025 |

| Xantphos | 578.68 | 35 mg | 0.06 mmol | 0.06 |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 135 mg | 1.4 mmol | 1.4 |

| Toluene, anhydrous | - | 5.0 mL | - | - |

Step-by-Step Procedure:

-

Catalyst Pre-formation: In a glovebox or under a robust inert atmosphere, add the palladium source Pd₂(dba)₃ (23 mg, 0.025 mmol) and the ligand Xantphos (35 mg, 0.06 mmol) to a dry Schlenk flask. Add anhydrous toluene (2 mL) and stir for 10-15 minutes. This step allows for the formation of the active catalytic species.

-

Reagent Addition: To the flask, add sodium tert-butoxide (135 mg, 1.4 mmol), followed by this compound (230 mg, 1.0 mmol) dissolved in toluene (3 mL), and finally benzylamine (131 µL, 1.2 mmol).

-

Reaction: Seal the flask and heat the mixture to 100-110 °C. Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 6-18 hours.

-

Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL). Extract the mixture with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography (e.g., hexane/ethyl acetate gradient) to obtain the desired product.

Causality and Insights:

-

Ligand Choice: The use of a bulky, electron-rich bidentate ligand like Xantphos is critical. These ligands promote the reductive elimination step and prevent the pyridine substrate or amine product from binding too strongly to the palladium center, which would otherwise lead to catalyst deactivation. [13][14]* Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine, forming the palladium-amido intermediate that is essential for the catalytic cycle. [12]* Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the base and interfere with the catalyst. Using anhydrous solvents and reagents is paramount for success.

Application 3: Deprotection to Reveal the Formyl Group

A key advantage of this building block is the ability to unmask the aldehyde at the C5 position after performing chemistry at the C2 position. This is typically achieved through mild acidic hydrolysis, which cleaves the acetal without affecting many other functional groups. [6][7][15]

Caption: Workflow for the deprotection of the dioxolane group to yield the aldehyde.

Protocol: Synthesis of 6-(4-Methoxyphenyl)nicotinaldehyde

This protocol assumes the starting material is the product from the Suzuki reaction described in Application 1.

Materials:

| Reagent | M.W. | Amount (1.0 mmol scale) | Moles | Equiv. |

| 2-(4-Methoxyphenyl)-5-(1,3-dioxolan-2-yl)pyridine | 257.29 | 257 mg | 1.0 mmol | 1.0 |

| Acetone | - | 5.0 mL | - | - |

| 2M Hydrochloric Acid (HCl) | - | 2.5 mL | 5.0 mmol | 5.0 |

Step-by-Step Procedure:

-

Reaction Setup: Dissolve the starting material (257 mg, 1.0 mmol) in acetone (5.0 mL) in a round-bottom flask.

-

Acid Addition: Add the 2M HCl solution (2.5 mL) to the flask.

-

Reaction: Stir the mixture at room temperature. The deprotection is often rapid and can be monitored by TLC, watching for the disappearance of the starting material. The reaction is typically complete in 1-4 hours.

-

Work-up: Once complete, neutralize the reaction mixture by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases (pH ~7-8).

-

Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The resulting 6-substituted-nicotinaldehyde is often pure enough for subsequent steps, but can be further purified by chromatography if necessary.

Causality and Insights:

-

Mechanism: The deprotection is an acid-catalyzed hydrolysis. The acid protonates one of the acetal oxygens, making it a good leaving group. Subsequent attack by water leads to the collapse of the hemiacetal intermediate, releasing the aldehyde and ethylene glycol. [7]* Selectivity: While the dioxolane is acid-labile, many other functional groups are stable under these mild conditions. However, if the molecule contains other highly acid-sensitive groups (e.g., a t-Boc group), careful optimization of the acid strength and reaction time may be required to ensure selective deprotection. [16]

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex substituted pyridines. Its orthogonal reactivity allows for the selective functionalization at the 2-position via robust cross-coupling chemistry, while retaining a masked aldehyde at the 5-position for subsequent elaboration. The protocols and insights provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this valuable reagent.

References

-

Zhang, W., & Wu, P. (2016). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(9), 3606-3607. Available at: [Link]

-

PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Selective monolithiation of 2,5-dibromopyridine with butyllithium. Available at: [Link]

-

American Chemical Society. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. Available at: [Link]

-

ACS Publications. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. Available at: [Link]

-

Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry. Available at: [Link]

-

Semantic Scholar. (2008). Bromine-lithium exchange under non-cryogenic conditions: TMSCH(2)Li-LiDMAE promoted C-2 lithiation of 2,3-dibromopyridine. Chemical Communications. Available at: [Link]

-

ScienceDirect. (1994). REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. Heterocycles, 37(3), 1467-1470. Available at: [Link]

-

Frontiers. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Available at: [Link]

-

Scribd. (2015). Medicinal Uses of Pyridine Derivatives. Available at: [Link]

-

PubMed. (2022). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry – A European Journal. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry. Available at: [Link]

- Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.

-

Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Available at: [Link]

-

SciELO. (2021). Novel Greener Microwave-Assisted Deprotection Methodology for the 1,3-Dioxolane Ketal of Isatin Using Calix[n]arenes. Journal of the Brazilian Chemical Society, 32(7). Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

-

ResearchGate. (2019). How to perform a boc deprotection in a molecule with a 1,3 dioxolane, without deprotecting the latter?. Available at: [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. Available at: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 5. scribd.com [scribd.com]

- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. echemi.com [echemi.com]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. scielo.br [scielo.br]

- 16. researchgate.net [researchgate.net]

Application Note: Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-(1,3-dioxolan-2-yl)pyridine

Executive Summary

This guide details the operational protocols for utilizing 2-Bromo-5-(1,3-dioxolan-2-yl)pyridine as a robust "masked aldehyde" building block in medicinal chemistry. The 1,3-dioxolane moiety at the C5 position serves as a protective group for the aldehyde, preventing interference during palladium-catalyzed cross-coupling reactions at the reactive C2-bromide position.

Key Technical Advantages:

-

Orthogonal Reactivity: The C2-bromide undergoes oxidative addition with Pd(0) significantly faster than the acetal degrades, provided pH is controlled.

-

Late-Stage Diversification: Post-coupling deprotection releases the C5-aldehyde, enabling reductive amination or Wittig olefination in the final synthetic stages.

Chemical Profile & Strategic Considerations

| Property | Specification |

| Compound Name | This compound |

| Molecular Formula | C₈H₈BrNO₂ |

| Molecular Weight | 230.06 g/mol |

| Key Functionality | C2-Br: Electrophilic handle for Suzuki/Sonogashira coupling.C5-Acetal: Acid-labile, base-stable masked aldehyde. |

| Storage | 2-8°C, under inert atmosphere (Ar/N₂). Moisture sensitive (acetal hydrolysis). |

Mechanism of Action: The "Masked" Strategy

The strategic value lies in the stability differential. 1,3-dioxolanes are stable to the basic conditions typical of Suzuki-Miyaura and Sonogashira couplings but hydrolyze rapidly in aqueous acid.

Critical Control Points:

-

Catalyst Poisoning: The pyridine nitrogen can coordinate to Pd(II) species, potentially arresting the catalytic cycle. Ligands with large cone angles (e.g., phosphines in Pd(dppf)Cl₂ or XPhos) are required to sterically crowd the metal center and prevent non-productive coordination.

-

Acetal Preservation: Avoid strong Lewis acids or prolonged exposure to acidic aqueous workups before the desired deprotection step.

Visual Workflow: Reaction Pathway

The following diagram illustrates the divergent synthesis capability using this scaffold.

Figure 1: Strategic workflow for C2-functionalization followed by C5-aldehyde unmasking.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 2-aryl-5-(1,3-dioxolan-2-yl)pyridine derivatives.

Materials

-

Substrate: this compound (1.0 equiv)

-

Coupling Partner: Aryl boronic acid (1.2 equiv)

-

Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (Pd(dppf)Cl₂·DCM) (0.05 equiv)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology

-

Inert Setup: Charge a reaction vial with the substrate, aryl boronic acid, K₂CO₃, and Pd(dppf)Cl₂·DCM. Seal with a septum.

-

Degassing (Critical): Evacuate the vial and backfill with Argon three times.

-

Why: Oxygen promotes homocoupling of boronic acids and oxidizes the phosphine ligands.

-

-

Solvent Addition: Inject degassed 1,4-Dioxane/Water mixture via syringe.

-

Concentration: Aim for 0.1 M to 0.2 M relative to the bromide.

-

-

Reaction: Heat the mixture to 80°C for 4–12 hours.

-

Monitoring: Check via TLC (Ethyl Acetate/Hexane). The product usually has a lower Rf than the starting bromide due to increased polarity of the biaryl system.

-

-

Workup (Base-Wash):

-

Purification: Flash column chromatography (SiO₂). Pre-treat the column with 1% Triethylamine/Hexane to neutralize silica acidity if the acetal is particularly sensitive.

Protocol B: Post-Coupling Deprotection (Aldehyde Release)

Objective: Hydrolysis of the acetal to regenerate the aldehyde.

Materials

-

Substrate: Coupled Acetal Intermediate

-

Reagent: 1N Hydrochloric Acid (HCl) or p-Toluenesulfonic acid (TsOH)

-

Solvent: Acetone or THF (wet)

Methodology

-

Dissolution: Dissolve the intermediate in Acetone (0.1 M).

-

Acidification: Add 1N HCl (5 equiv) dropwise at room temperature.

-

Observation: The solution may turn yellow/orange as the pyridine nitrogen protonates.

-

-

Hydrolysis: Stir at 25°C for 2–4 hours.

-

Self-Validation: Monitor by ¹H NMR. The acetal methine proton (typically a singlet ~5.8 ppm) will disappear, replaced by the aldehyde proton (singlet ~10.0 ppm).

-

-

Neutralization (Critical):

-

Slowly add saturated NaHCO₃ until pH ~8.

-

Note: The pyridine must be deprotonated (free base) to be extracted into the organic layer.

-

-

Extraction: Extract with DCM (x3), dry over MgSO₄, and concentrate.

Mechanistic Diagram: Catalytic Cycle & Pyridine Handling[3][4]

The following diagram details the Suzuki cycle, highlighting the specific interaction with the pyridine nitrogen.

Figure 2: Catalytic cycle emphasizing the oxidative addition to the C2-bromide and the risk of N-coordination.

Troubleshooting & Optimization (E-E-A-T)

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning | Switch to XPhos Pd G3 or Pd(dppf)Cl₂ . The bulky ligands prevent the pyridine nitrogen from binding to the metal center [1]. |

| Acetal Hydrolysis (Pre-mature) | Acidic Impurities | Ensure the boronic acid is free of boronic anhydride (acidic). Add the base (K₂CO₃) before the catalyst. |

| Homocoupling (Ar-Ar) | Oxygen Presence | Degas solvents more rigorously (freeze-pump-thaw is superior to sparging). |

| Protodeboronation | Unstable Boronic Acid | Use Potassium Trifluoroborate (R-BF₃K) salts instead of boronic acids. They are more stable and release the active species slowly [2]. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 261–268. Link

-

BenchChem Application Notes. (2025). Protecting Group Chemistry of the 1,3-Dioxane Moiety. Link

-

Littke, A. F., & Fu, G. C. (2002).[2] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

Sources

Application Notes & Protocols: Synthesis of Functionalized Pyridines Using Acetal-Protected Intermediates

Introduction: The Pyridine Scaffold and the Challenge of Selective Functionalization

The pyridine ring is a ubiquitous structural motif in modern chemistry, forming the core of countless pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique electronic properties and ability to act as a ligand and hydrogen bond acceptor make it a privileged scaffold in drug discovery. However, the inherent electronic nature of the pyridine ring poses significant challenges for its regioselective functionalization. The electron-deficient character deactivates the ring towards electrophilic substitution, while nucleophilic attacks and metalations are often directed to specific positions (C2, C4, C6) by the nitrogen atom's influence.[2]